2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-8-5-9(2)20(18-8)12-6-11-10(7-15-12)13(21)17-14(16-11)19(3)4/h5-7H,1-4H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJUIXAEHGVOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C3C(=C2)N=C(NC3=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Pyridopyrimidinone Family
Substituent Position and Core Variations
- HA6 (2-(1H-pyrazol-4-yloxy)-3H-pyrido[3,4-d]pyrimidin-4-one): This analog features a pyrazole-4-yloxy group at position 2 and lacks the dimethylamino group. Its simplified structure (C₁₀H₇N₅O₂) contrasts with the target compound’s bulkier substituents, suggesting differences in solubility and target binding .
- Compound 50e (8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one) : Substitution at position 8 with a piperidine-ethyl-pyrazole group and a trimethylsilyl-protected hydroxymethyl chain highlights the impact of substituent steric bulk on synthetic complexity and pharmacokinetics .
Table 1: Structural Comparison of Pyridopyrimidinone Derivatives
Bioactivity Trends
- Antimicrobial Activity: Pyrido[2,3-d]pyrimidin-4-one derivatives (e.g., 13c in ) with ethoxyphenyl and piperazinosulfonamido groups exhibit moderate antifungal activity against Candida albicans. The target compound’s pyrazole group may enhance antifungal potency due to improved hydrogen bonding .
- Anticancer Potential: Thiazole-substituted pyridopyrimidinones (e.g., 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one) demonstrate cytotoxicity via thiazole-mediated intercalation or kinase inhibition. The dimethylamino group in the target compound could similarly modulate kinase selectivity .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Dimethylamino)-7-(3,5-dimethylpyrazol-1-yl)-3H-pyrido[4,3-d]pyrimidin-4-one?
Answer:
- Key Steps :
- Core Pyridopyrimidinone Formation : Use microwave-assisted cyclization to synthesize the pyrido[4,3-d]pyrimidin-4-one core, as demonstrated in pyrazolo-pyrimidine syntheses .
- Substituent Introduction : Introduce the 3,5-dimethylpyrazole group via nucleophilic substitution or palladium-catalyzed coupling.
- Dimethylamino Functionalization : Employ reductive amination or alkylation at the 2-position using dimethylamine derivatives.
- Optimization : Monitor reaction progress via HPLC or TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Typical yields range from 45–65% for analogous compounds .
Q. How can researchers resolve spectral data contradictions during structural characterization?
Answer:
- NMR Analysis : Assign peaks using 2D NMR (HSQC, HMBC) to differentiate between pyridopyrimidinone protons (δ 7.5–8.5 ppm) and dimethylpyrazole protons (δ 2.1–2.5 ppm). Discrepancies may arise from tautomerism in the pyridopyrimidinone ring .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (calculated for C₁₅H₁₇N₇O: m/z 335.15). Discrepancies >2 ppm suggest impurities or incorrect assignments .
- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction, as applied to structurally similar pyridopyrimidines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Key Modifications :
- Biological Assays :
Table 1 : Representative SAR Data for Pyridopyrimidinone Derivatives
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
Answer:
- Pharmacokinetic Profiling :
- Formulation Adjustments : Use lipid-based nanoparticles to enhance bioavailability, as demonstrated for poorly soluble pyridopyrimidines .
Q. What computational strategies predict the compound’s biological targets and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2 or EGFR). Focus on hydrogen bonding with pyridopyrimidinone carbonyl and hydrophobic interactions with pyrazole groups .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests conformational flexibility .
- Target Prediction Tools : Leverage SwissTargetPrediction or SEA to identify off-target effects (e.g., GPCRs, ion channels) .
Q. What analytical methods validate purity and stability under storage conditions?
Answer:
- HPLC Purity Assessment : Use a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological testing .
- Stability Studies : Store the compound at –20°C in DMSO (10 mM stock). Monitor degradation via LC-MS every 3 months; >5% degradation necessitates reformulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
